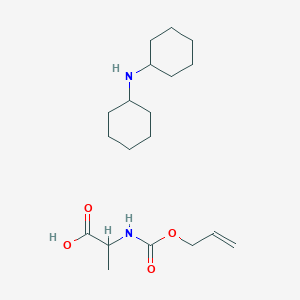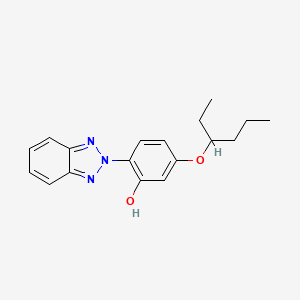
Methyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-deoxy-2-fluoro-L-arabinofuranoside is a fluorinated sugar derivative. It is an important compound in the field of organic chemistry due to its unique structural properties and reactivity. This compound is often used as a building block in the synthesis of more complex molecules and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-deoxy-2-fluoro-L-arabinofuranoside can be synthesized through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-deoxy-2-fluoro-D-arabinofuranosyl bromide, followed by methylation. The reaction typically requires the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside may involve large-scale fluorination and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-2-fluoro-L-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Methyl 2-deoxy-2-fluoro-L-arabinofuranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of fluorinated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. The fluorine atom in the compound enhances its stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-deoxy-2-fluoro-D-arabinofuranosyl bromide
- 2-deoxy-2-fluoro-β-D-arabinofuranosylguanine
- 2-deoxy-2-fluoro-4-azido-5-fluorouridine
Uniqueness
Methyl 2-deoxy-2-fluoro-L-arabinofuranoside is unique due to its specific structural configuration and the presence of a fluorine atom, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it particularly useful in synthetic and biochemical applications .
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4/c1-10-6-4(7)5(9)3(2-8)11-6/h3-6,8-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUFWVRASYVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)





![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)

![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)


